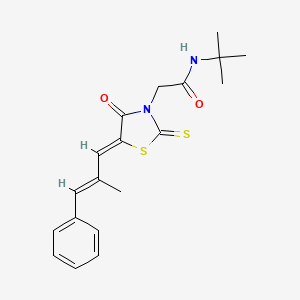

N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-13(10-14-8-6-5-7-9-14)11-15-17(23)21(18(24)25-15)12-16(22)20-19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)/b13-10+,15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIADJSHVHAOTNT-RJSPBKBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide, a compound with the CAS number 301682-74-6, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 381.5 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are crucial in the regulation of neurotransmitters. Inhibiting these enzymes can enhance cholinergic signaling and may be beneficial in treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells.

- Anticancer Activity : The thiazolidinone moiety is often linked to anticancer effects, potentially through modulation of cell cycle progression and induction of apoptosis in cancer cells.

In Vitro Studies

Recent studies have evaluated the biological activity of N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide using various in vitro assays:

| Activity | IC50 (μM) | Reference |

|---|---|---|

| AChE Inhibition | 42.95 ± 0.48 | |

| BChE Inhibition | 97.36 ± 1.36 | |

| Antioxidant Activity (DPPH Assay) | IC50 = 0.75 |

These results indicate that the compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for further investigation in Alzheimer's disease treatment.

Case Studies

In a study focusing on the synthesis and evaluation of thiazolidinone derivatives, N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide was tested alongside other derivatives for their anticancer properties. The findings suggested moderate anticancer activity, with further exploration needed to elucidate the specific pathways affected by this compound .

Potential Therapeutic Applications

Given its biological activities, N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide holds promise for several therapeutic applications:

- Neurodegenerative Diseases : Its ability to inhibit cholinesterases positions it as a potential treatment for Alzheimer's disease.

- Cancer Therapy : The observed anticancer properties suggest it could be developed as part of a combination therapy for various cancers.

- Antioxidant Supplementation : Its antioxidant capabilities might be harnessed in formulations aimed at reducing oxidative stress-related conditions.

Scientific Research Applications

Antioxidant Properties:

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The presence of the thioxothiazolidin moiety enhances the electron-donating capacity of these compounds, making them effective in scavenging free radicals .

Antimicrobial Activity:

Thiazolidinones have shown promising antimicrobial properties. Studies have demonstrated that derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents. The structural modifications in compounds like N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide can lead to enhanced activity against resistant strains .

Anticancer Potential:

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that thiazolidinone derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic markers and cell cycle arrest mechanisms .

Therapeutic Applications

Alzheimer's Disease:

One of the most significant applications of compounds similar to N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide is in the treatment of Alzheimer's disease. Research has focused on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurotransmitter degradation. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial for cognitive function .

Diabetes Management:

Thiazolidinone derivatives have also been explored for their hypoglycemic effects. They can enhance insulin sensitivity and glucose uptake in peripheral tissues, making them potential candidates for diabetes management. The mechanism involves modulation of metabolic pathways linked to glucose metabolism and insulin signaling .

Synthesis and Structural Modifications

The synthesis of N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide typically involves multi-step organic reactions that allow for structural modifications. These modifications are essential for optimizing biological activity and improving pharmacokinetic properties. The synthesis often includes:

- Formation of thiazolidinone core.

- Introduction of substituents at specific positions to enhance activity.

- Evaluation of stereochemistry to improve binding affinities with biological targets.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated a series of thiazolidinone derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that specific structural features significantly influenced their efficacy, with certain substitutions leading to enhanced activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazolidinones against both Gram-positive and Gram-negative bacteria. Results showed that modifications on the phenyl ring increased antibacterial potency, suggesting a structure–activity relationship critical for future drug design.

Comparison with Similar Compounds

Core Modifications

The 4-oxo-2-thioxothiazolidin-3-yl core is a common scaffold in urease inhibitors and anticancer agents. Key structural variations among analogs include:

- Substituents on the thiazolidinone ring: Alkyl/Aryl Groups: Compounds like N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide () feature benzyl or allyl groups, enhancing hydrophobic interactions but lacking the tert-butyl group’s steric hindrance. Benzylidene Derivatives: Compounds such as N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamide (5c, ) introduce electron-donating methoxy groups, improving solubility and π-π stacking compared to the target compound’s phenyl-methyl allylidene .

Acetamide Side Chain

- N-Substituents : The tert-butyl group in the target compound contrasts with cyclopentyl (2-(3-benzyl-4-oxo-2-thioxothiazolidin-5-yl)-N-cyclopentylacetamide, ) or benzyl (N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, ). The tert-butyl group may reduce crystallinity and enhance membrane permeability due to increased lipophilicity .

Stereochemical Considerations

- E/Z Isomerism : The allylidene group’s (Z)-configuration and the methyl-phenyl group’s (E)-stereochemistry are critical for bioactivity. Similar compounds, like Epalrestat (E,Z)-Isomer (CAS 124782-64-5, ), show that stereochemical mismatches (e.g., E/Z vs. Z/E) can drastically alter enzyme binding or metabolic stability .

Physicochemical Properties

Melting Points

- The tert-butyl group likely lowers the melting point by disrupting intermolecular interactions .

Solubility

Urease Inhibition

Thioxothiazolidinyl-acetamides in show IC₅₀ values in the micromolar range. The tert-butyl group’s steric bulk may hinder binding compared to smaller substituents like cyclopentyl or benzyl.

Anticancer Activity

- Compounds like 2-[2-(2,6-dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide (9, ) exhibit potent activity (GPmean = 22.40%). The target compound’s allylidene group may confer similar activity, but the tert-butyl group’s hydrophobicity could limit cellular uptake .

Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.